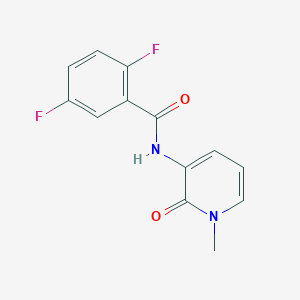
2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazole family and has a molecular formula of C15H11ClN4S.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole is not fully understood. However, it is believed to inhibit the synthesis of ergosterol, a vital component of the cell membrane in fungi. This inhibition leads to cell membrane disruption and ultimately, cell death. The compound is also believed to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to be non-toxic to mammalian cells at low concentrations. It has also been shown to have low cytotoxicity towards normal human cells. The compound has been found to induce oxidative stress in cancer cells, leading to their death. It has also been shown to have immunomodulatory effects, enhancing the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole in lab experiments include its potent antimicrobial and antifungal properties, as well as its potential as a chemotherapeutic agent. The compound is relatively easy to synthesize and has been found to be non-toxic to mammalian cells at low concentrations. The limitations of using the compound in lab experiments include its limited solubility in water, which may affect its bioavailability in vivo. The compound also has a short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole. One direction is the optimization of the synthesis method to produce higher yields of the compound. Another direction is the study of the compound's potential as a chemotherapeutic agent in vivo. The compound's immunomodulatory effects could also be studied further to determine its potential as an immunotherapeutic agent. The compound's mechanism of action could also be studied further to gain a better understanding of its effects on cancer cells and fungi. Finally, the compound's potential as a lead compound for the development of new antimicrobial and antifungal agents could also be explored.
In conclusion, this compound is a chemical compound that has shown potential in various fields of scientific research. Its potent antimicrobial, antifungal, and antitumor properties make it a promising compound for further study. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole involves the reaction of 2-chlorobenzaldehyde with thiourea to form 2-(2-Chlorophenyl)thiourea. This intermediate is then reacted with 1,2,4-triazole-1-methanol to form the final product, this compound. The synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole has been studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and antitumor properties. The compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. The antitumor properties of this compound have been studied in vitro and in vivo, and it has shown potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-11-4-2-1-3-10(11)12-16-9(6-18-12)5-17-8-14-7-15-17/h1-4,6-8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXTZKRCQBPZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CN3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

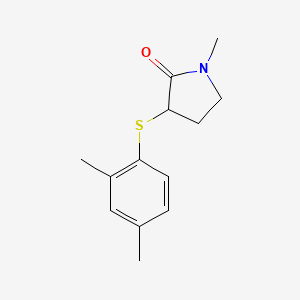
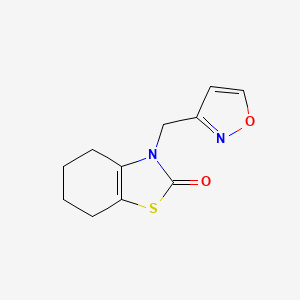
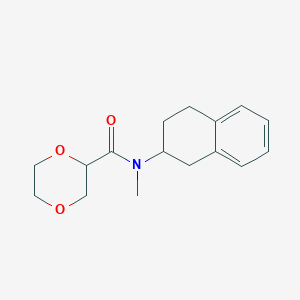
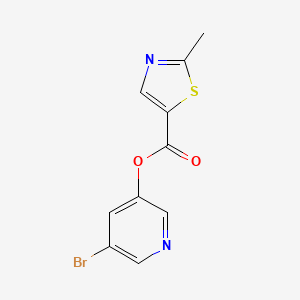


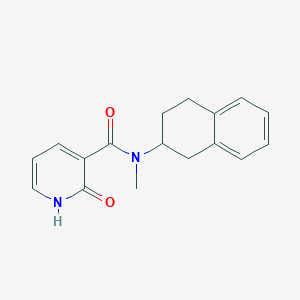
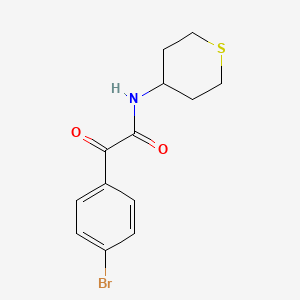
![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
![3-(benzimidazol-1-yl)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B7594597.png)
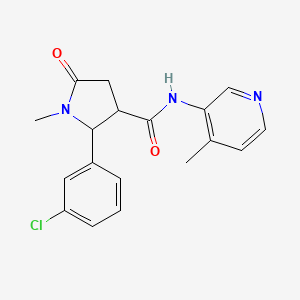
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)
